molecular formula C4H8FN B15204518 (2R,3S)-3-Fluoro-2-methyl-azetidine

(2R,3S)-3-Fluoro-2-methyl-azetidine

Cat. No.: B15204518
M. Wt: 89.11 g/mol
InChI Key: UXEHOOOMCCXWNZ-DMTCNVIQSA-N
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Description

(2R,3S)-3-Fluoro-2-methyl-azetidine is a chiral azetidine derivative characterized by the presence of a fluorine atom and a methyl group attached to the azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Fluoro-2-methyl-azetidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 2-methyl-azetidine.

    Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliaries to obtain the desired (2R,3S) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Fluoro-2-methyl-azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

(2R,3S)-3-Fluoro-2-methyl-azetidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The azetidine ring’s strained structure can also contribute to its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-Fluoro-2-methyl-azetidine: Unique due to the presence of both fluorine and methyl groups.

    (2R,3S)-3-Chloro-2-methyl-azetidine: Similar structure but with a chlorine atom instead of fluorine.

    (2R,3S)-3-Fluoro-2-ethyl-azetidine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

This compound stands out due to the specific combination of fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and the methyl group’s steric effects contribute to the compound’s unique properties compared to its analogs.

Properties

Molecular Formula

C4H8FN

Molecular Weight

89.11 g/mol

IUPAC Name

(2R,3S)-3-fluoro-2-methylazetidine

InChI

InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4+/m1/s1

InChI Key

UXEHOOOMCCXWNZ-DMTCNVIQSA-N

Isomeric SMILES

C[C@@H]1[C@H](CN1)F

Canonical SMILES

CC1C(CN1)F

Origin of Product

United States

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